5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid
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Overview
Description
“5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid” is a complex organic compound. It is a derivative of pyrrolizine, a bicyclic compound containing a pyrrole ring . The compound has a molecular weight of 305.72 .
Synthesis Analysis
The synthesis of pyrrolizine derivatives can be achieved via a [2+3] cycloaddition reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates . This one-pot synthesis method has been developed by organic and pharmaceutical chemists for the synthesis of diverse pyrrolizine derivatives .Molecular Structure Analysis
The molecular structure of “5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid” includes a pyrrole ring and a phenyl group . The InChI code for this compound is1S/C15H12ClNO4/c16-9-4-1-3-8 (7-9)13-12 (15 (20)21)11 (14 (18)19)10-5-2-6-17 (10)13/h1,3-4,7H,2,5-6H2, (H,18,19) (H,20,21)
. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The molecular weight of the compound is 305.72 .Scientific Research Applications
Anti-Cancer Agents
The compound could be used in the design and synthesis of novel anti-cancer agents . It could be introduced as an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . These compounds have shown moderate to excellent antiproliferative activity against cancer cells .
Antiviral Activity
Indole derivatives, which include this compound, have been reported to have antiviral properties . They have been prepared and reported as antiviral agents, showing inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-Inflammatory
Indole derivatives also possess anti-inflammatory properties . This suggests that “5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid” could potentially be used in the treatment of inflammatory conditions .
Antileishmanial Activity
The compound has shown potential in vitro antileishmanial activity . In vivo evaluation demonstrated significant inhibition in liver and spleen parasite burden in infected Balb/c mice .
Anticoagulant Drugs
The compound could be used in the development of new anticoagulant drugs for the prevention and treatment of thrombosis . The development of dual inhibitors of blood coagulation factors Xa and XIa, which at the same time have a limited effect on thrombin, could be possible through the use of this compound .
6. Treatment of Idiopathic Pulmonary Fibrosis (IPF) The compound inhibits PDGFR, FGFR, and VEGFR, which promote fibroblast proliferation, migration, and transformation . This is the basis for its usage in the treatment of IPF .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-phenyl-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-14(18)11-10-7-4-8-16(10)13(12(11)15(19)20)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHWPPSJDKFPNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C(N2C1)C3=CC=CC=C3)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid |
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